4,6-Dimethoxy-5-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Biological Sciences
Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, forms the structural backbone of numerous biologically vital molecules. newworldencyclopedia.orgijpbs.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamin B1, and various natural and synthetic compounds with diverse pharmacological activities. nih.govjuniperpublishers.com The pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.govnih.gov The ability of the pyrimidine ring to engage in various chemical interactions and its presence in endogenous molecules allows for favorable interactions with biological targets like enzymes and genetic material. nih.gov
Structural Characteristics and Chemical Importance of Pyrimidine Derivatives
The chemical properties and biological activity of pyrimidine derivatives are profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov The arrangement of nitrogen atoms in the ring creates regions of electron deficiency, influencing the compound's reactivity and potential for intermolecular interactions, such as hydrogen bonding. The introduction of various functional groups can modulate the electronic properties, solubility, and steric profile of the molecule, making pyrimidines versatile building blocks in organic synthesis. This structural versatility is a key reason for their widespread use in the development of pharmaceuticals, agrochemicals, and functional materials.
Contextualization of 4,6-Dimethoxy-5-methylpyrimidine within the Broader Pyrimidine Chemical Space
This compound, with the chemical formula C₇H₁₀N₂O₂, is a substituted pyrimidine featuring two methoxy (B1213986) groups at the 4 and 6 positions and a methyl group at the 5 position. This specific substitution pattern imparts distinct electronic and steric characteristics to the molecule. The electron-donating nature of the methoxy groups influences the reactivity of the pyrimidine ring, while the methyl group adds to its structural uniqueness. These features make it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Overview of Current Research Landscape and Key Academic Challenges
Current research on pyrimidine derivatives is vibrant and expanding, driven by the continuous search for new therapeutic agents and functional materials. nih.gov A significant focus lies in the synthesis of novel pyrimidine-based compounds and the evaluation of their biological activities. mdpi.comorientjchem.org Key academic challenges include the development of efficient and sustainable synthetic methodologies, the exploration of structure-activity relationships to optimize biological efficacy, and the identification of novel biological targets for pyrimidine-based drugs. nih.gov Research into compounds like this compound contributes to this broader effort by providing a platform for creating diverse molecular architectures.
Chemical Data and Properties
| Property | Data |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 13566-63-7 |
| InChI Key | VDXQIWSKHYKSJG-UHFFFAOYSA-N |
Interactive Data Table: Related Pyrimidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |
| 4,6-Dimethoxypyrimidine (B185312) | 1193-21-1 | C₆H₈N₂O₂ | Lacks the methyl group at position 5. |
| 4,6-Dichloro-5-methylpyrimidine | 17695-42-2 | C₅H₄Cl₂N₂ | Chlorine atoms instead of methoxy groups. |
| 4,6-Dihydroxy-5-methylpyrimidine | 4874-32-2 | C₅H₆N₂O₂ | Hydroxy groups instead of methoxy groups. |
| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | C₆H₉N₃O₂ | An additional amino group at position 2. |
| 4,6-Dimethoxy-5-nitropyrimidine (B100634) | 15846-14-7 | C₆H₇N₃O₄ | A nitro group instead of a methyl group at position 5. |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 100061-68-7 | C₇H₁₀N₂O₄S | A methylsulfonyl group at position 2 and no methyl group at position 5. |
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(10-2)8-4-9-7(5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXQIWSKHYKSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384724 | |
| Record name | 4,6-dimethoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-63-7 | |
| Record name | 4,6-dimethoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4,6 Dimethoxy 5 Methylpyrimidine and Its Derivatives
Established Synthetic Pathways to the 4,6-Dimethoxy-5-methylpyrimidine Core
The construction of the fundamental this compound structure can be achieved through several reliable methods, primarily involving the use of halogenated precursors or direct methoxylation techniques.
Synthesis from Halogenated Pyrimidine (B1678525) Precursors
A prevalent and effective method for synthesizing the 4,6-dimethoxypyrimidine (B185312) core involves the nucleophilic substitution of halogenated pyrimidines, particularly 4,6-dichloropyrimidines. chemicalbook.comchemicalbook.com This approach leverages the high reactivity of the chloro-substituents towards alkoxides.
The general reaction involves treating a 4,6-dichloropyrimidine (B16783) with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), in a suitable solvent like methanol (B129727). chemicalbook.com The reaction is typically heated to ensure complete substitution of both chlorine atoms by methoxy (B1213986) groups. For instance, the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine using sodium methoxide in methanol at 65°C for 24 hours has been reported to proceed to completion. chemicalbook.com
A similar strategy can be applied to produce related derivatives. For example, 5-methoxy-4,6-dichloropyrimidine, an intermediate for certain sulfonamides, is prepared by treating 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium with phosphorus trichloride (B1173362). google.com This chlorinated intermediate can then undergo methoxylation.
The synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) is achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine (B81016) with sodium methyl mercaptide, resulting in a high yield of 95.6%. researchgate.net Further oxidation of this product yields 4,6-dimethoxy-2-methylsulfonylpyrimidine. researchgate.netgoogle.com
Advanced Synthetic Approaches for Functionalization and Derivatization
Beyond the synthesis of the basic scaffold, significant research has focused on the selective functionalization and derivatization of the this compound ring system to create more complex molecules.
Regioselective Functionalization of the Pyrimidine Ring System
Regioselective functionalization allows for the precise modification of specific positions on the pyrimidine ring, which is crucial for developing targeted therapeutic agents and other functional molecules. nih.gov
While direct C-H functionalization of the six-membered ring in fused heterocyclic systems can be challenging, various strategies have been developed to control regioselectivity. mdpi.comdoaj.org These methods often employ directing groups to guide the reaction to a specific carbon atom. mdpi.comrsc.org For pyrimidinone systems, regioselective O-alkylation can be achieved using specific base and solvent combinations, such as cesium carbonate in DMF, which favors the formation of the O-regioisomer. nih.gov
Lithiation Strategies and Subsequent Electrophilic Additions
Lithiation of the pyrimidine ring followed by quenching with an electrophile is a powerful tool for introducing a wide range of substituents. This method typically involves the use of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to deprotonate a specific carbon atom on the pyrimidine ring, creating a highly reactive organolithium intermediate. This intermediate can then react with various electrophiles, including carbonyl compounds (aldehydes, ketones) and oxiranes, to form new carbon-carbon bonds.
| Substrate | Reagent | Electrophile | Product | Yield (%) |
| 4,6-Dimethoxypyrimidine | LDA | Benzaldehyde | α-(4,6-Dimethoxypyrimidin-5-yl)benzenemethanol | Not specified |
| 4,6-Dimethoxypyrimidine | n-BuLi | Ethylene oxide | 2-(4,6-Dimethoxypyrimidin-5-yl)ethanol | Not specified |
This table represents hypothetical examples based on general lithiation and electrophilic addition principles, as specific examples for this compound were not found in the provided search results.
Transition Metal-Catalyzed Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including derivatives of this compound. These reactions enable the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. libretexts.orgnih.gov
Palladium and nickel catalysts are widely used for these transformations. Common named reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. libretexts.orgrsc.org For instance, 4,6-dichloropyrimidine can be used as a starting material for tandem amination and Suzuki-Miyaura cross-coupling reactions to synthesize disubstituted pyrimidines. chemicalbook.com
| Coupling Reaction | Catalyst | Reactants | Product | Yield (%) |
| Suzuki Coupling | Pd(PPh3)4/Na2CO3 | 4,6-Dichloropyrimidine, Phenylboronic acid | 4-Chloro-6-phenylpyrimidine | 85 |
| Kumada Coupling | Ni(dppe)Cl2 | 4,6-Dichloropyrimidine, Phenylmagnesium bromide | 4,6-Diphenylpyrimidine | 78 |
| Suzuki Coupling | Pd(OAc)2/K3PO4 | 2-Chloro-4,6-dimethoxypyrimidine, Arylboronic acid | 2-Aryl-4,6-dimethoxypyrimidine | 60-90 |
This table includes examples from related pyrimidine systems to illustrate the utility of these reactions. researchgate.net
Anionic Cycloaddition Reactions for Fused Pyrimidine Systems
Anionic cycloaddition reactions represent a powerful strategy for the construction of fused pyrimidine systems. These reactions involve the combination of a π-electron system with an anionic component to form a cyclic adduct, which can then be transformed into a fused pyrimidine ring. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general principles are well-established in heterocyclic chemistry.
One common approach involves the [4+2] cycloaddition, where a four-π-electron component reacts with a two-π-electron component. mdpi.com In the context of fused pyrimidine synthesis, this could involve the reaction of a pyrimidine derivative acting as the dienophile with a suitable diene. The reactivity and selectivity of these reactions can be predictably modulated by the electronic nature of the substituents on the reacting partners. mdpi.com For instance, the inverse electron-demand Diels-Alder reaction, where an electron-rich dienophile reacts with an electron-poor diene, is a powerful tool for constructing nitrogen-containing heterocyclic systems. mdpi.com
Ultrasound irradiation has also been shown to promote cycloaddition reactions in the synthesis of fused pyrimidine scaffolds, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov This technique can be particularly effective for overcoming activation barriers and enhancing the efficiency of these transformations. The development of novel cycloaddition strategies continues to be an active area of research, with the potential for creating complex, fused pyrimidine derivatives from simple and readily available starting materials.
Oxidative Annulation and Intermolecular Oxidative C-N Bond Fabrications
Oxidative annulation and intermolecular oxidative C-N bond formation have emerged as efficient methods for the synthesis of pyrimidine derivatives. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them attractive for the synthesis of complex molecules.
A notable example is the copper-catalyzed intermolecular [3+3] annulation of amidines with ketones, which provides access to a variety of pyrimidine derivatives. This process involves the oxidative activation of an unreactive C(sp³)–H bond, demonstrating high functional group tolerance and utilizing a co-oxidant system like TEMPO/O₂. While not specifically documented for this compound, this methodology offers a versatile route to substituted pyrimidines.
Furthermore, transition-metal-free approaches for the synthesis of polysubstituted pyrimidines have been developed. One such method involves the base-promoted intermolecular oxidative C-N bond formation between allylic compounds and amidines, using molecular oxygen as the sole oxidant. acs.org This protocol is characterized by its use of protecting-group-free nitrogen sources, high atom economy, and environmental advantages. acs.org
The oxidation of dihydroazolo[1,5-a]pyrimidines to their corresponding aromatic counterparts is another relevant strategy. Although some substrates with electron-donating groups may undergo decomposition during oxidation, conditions using reagents like phenyliododiacetate have been successfully employed for this transformation. ijper.org These oxidative methods highlight the ongoing efforts to develop more direct and sustainable routes to functionalized pyrimidine systems.
Multi-Component Reactions (MCRs) for Pyrimidine Scaffolds
Multi-component reactions (MCRs) have gained significant traction in the synthesis of pyrimidine scaffolds due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.org These reactions involve the combination of three or more starting materials in a one-pot fashion to afford a product that contains portions of all the initial reactants.
A prime example is the microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. This reaction utilizes 6-amino-2,4-dimethoxypyrimidine, various aromatic aldehydes, and dimedone in the presence of glacial acetic acid. semanticscholar.orgorganic-chemistry.org The use of microwave irradiation significantly reduces reaction times and improves yields, highlighting the synergy between MCRs and green chemistry techniques. semanticscholar.orgorganic-chemistry.org
Another sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. rsc.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, and demonstrates high regioselectivity and functional group tolerance. rsc.org
The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. The development of green catalytic systems, such as ZrOCl₂·8H₂O and DABCO, has enabled these reactions to be performed in water, further enhancing their environmental credentials. scranton.edu
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aromatic aldehydes, malononitrile, amines | Basic ionic liquid, solvent-free | Fused pyrimidine derivatives | chemrxiv.org |
| Substituted enamine, orthoester, ammonium (B1175870) acetate | N/A | 4,5-disubstituted pyrimidines | rsc.org |
| 6-amino-2,4-dimethoxypyrimidine, aromatic aldehydes, dimedone | Glacial acetic acid, microwave irradiation | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | semanticscholar.orgorganic-chemistry.org |
| Amidines, alcohols | Iridium-pincer complex | Substituted pyrimidines | rsc.org |
| Arylglyoxal monohydrates, N,N-dimethylbarbituric acid, thiourea | ZrOCl₂·8H₂O or DABCO, water | Pyrimido[4,5-d]pyrimidinone derivatives | scranton.edu |
Green Chemistry Principles in the Synthesis of this compound and its Analogs
The principles of green chemistry are increasingly being integrated into the synthetic design of pyrimidine derivatives, aiming to reduce the environmental impact of chemical processes. This involves the development of eco-friendly catalysts, the use of alternative energy sources, and the optimization of reactions to maximize atom economy and minimize waste. google.com
Development of Eco-Friendly Catalytic Systems (e.g., Organocatalysis, Nanocatalysis)
The development of environmentally benign catalytic systems is a cornerstone of green pyrimidine synthesis. These catalysts offer advantages such as high efficiency, selectivity, and reusability, while avoiding the use of toxic and expensive heavy metals.
Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in asymmetric synthesis. Cinchona alkaloids, for example, have been successfully employed in the enantioselective synthesis of pyranopyrazole derivatives through a tandem Michael addition and Thorpe-Ziegler type reaction. These catalysts operate under mild conditions and can be used in multi-component reaction sequences.
Nanocatalysis: Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. Magnetically recoverable nanocatalysts, in particular, provide a practical solution for catalyst separation and recycling. organic-chemistry.orgrsc.org For instance, modified ZnO nanoparticles have been used as a highly efficient catalyst for the one-pot multicomponent synthesis of various pyrimidine derivatives under solvent-free ball milling conditions. mdpi.com Similarly, silica-supported sulfuric acid and other solid acid catalysts have been employed for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. acs.org The use of Cu-doped TiO₂ nanoparticles under ultrasonic irradiation has also been reported for the synthesis of 2-arylpyrido[2,3-d]pyrimidines.
| Catalyst Type | Catalyst Example | Application in Pyrimidine Synthesis | Reference |
| Organocatalyst | Cinchona alkaloids | Enantioselective synthesis of pyranopyrazoles | |
| Nanocatalyst | Modified ZnO nanoparticles | Multicomponent synthesis of pyrimidine derivatives | mdpi.com |
| Nanocatalyst | Cu-doped TiO₂ nanoparticles | Synthesis of 2-arylpyrido[2,3-d]pyrimidines | |
| Nanocatalyst | Magnetically recoverable nanocatalysts | Synthesis of pyrano-pyrimidine derivatives | organic-chemistry.orgrsc.org |
| Solid Acid Catalyst | Silica-supported sulfuric acid | Synthesis of pyrazolo[3,4-d]pyrimidine derivatives | acs.org |
Microwave-Assisted and Solvent-Free Reaction Methodologies
The use of microwave irradiation and solvent-free reaction conditions are key strategies in green chemistry for the synthesis of pyrimidines. These methods often lead to significant improvements in reaction efficiency, reduced energy consumption, and minimized use of hazardous solvents.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture. A notable application is the microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which proceeds rapidly and in high yield. semanticscholar.orgorganic-chemistry.org The synthesis of various other pyrimidine derivatives, including fluorinated coumarin-pyrimidine hybrids and 2,4,6-triarylpyrimidines, has also been successfully achieved using microwave assistance. mdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a recyclable catalyst under solvent-free conditions, is a highly desirable green chemistry approach. chemrxiv.org This minimizes the use of volatile organic compounds (VOCs) and simplifies product purification. The synthesis of pyrimidine derivatives via a one-pot, three-component coupling reaction of aldehydes, alkynes, and indazole/triazole catalyzed by ferric chloride has been effectively carried out under solvent-free conditions. nih.gov Similarly, the use of a basic ionic liquid as a catalyst has enabled the solvent-free synthesis of various pyrimidine derivatives. chemrxiv.org
| Methodology | Reactants/Catalyst | Product | Advantages | Reference |
| Microwave-Assisted | 6-amino-2,4-dimethoxypyrimidine, aldehydes, dimedone | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Shorter reaction time, higher yield | semanticscholar.orgorganic-chemistry.org |
| Solvent-Free | Aldehydes, alkynes, indazole/triazole / FeCl₃ | Fused pyrimidine derivatives | Environmentally friendly, simple operation | nih.gov |
| Solvent-Free | Aldehydes, malononitrile, amines / Basic ionic liquid | Fused pyrimidine derivatives | Simplicity, short reaction times, high yields | chemrxiv.org |
| Microwave-Assisted | Aryl methyl ketones, benzaldehydes, nitriles, hydroxylamine | 2,4,6-Triarylpyrimidines | Solvent-free, good to excellent yields | mdpi.com |
Atom Economy and Waste Minimization Assessments in Synthetic Design
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.edu The goal is to design synthetic routes that maximize atom economy, thereby minimizing the generation of waste.
The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
Reactions with high atom economy are typically addition and rearrangement reactions, where all or most of the reactant atoms are incorporated into the product. chemrxiv.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. chemrxiv.org
In the context of pyrimidine synthesis, multi-component reactions (MCRs) are inherently more atom-economical than traditional multi-step syntheses. rsc.org For example, the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols is highly atom-economical as it liberates only water and hydrogen as byproducts. rsc.org
A hypothetical atom economy assessment for the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine and sodium methoxide illustrates the concept:
Reactants: 4,6-Dichloropyrimidine (C₄H₂Cl₂N₂, MW: 148.97 g/mol ) and Sodium Methoxide (CH₃NaO, MW: 54.02 g/mol ) (2 equivalents)
Product: 4,6-Dimethoxypyrimidine (C₆H₈N₂O₂, MW: 140.14 g/mol )
Byproduct: Sodium Chloride (NaCl, MW: 58.44 g/mol ) (2 equivalents)
Calculation: % Atom Economy = [140.14 / (148.97 + 2 * 54.02)] x 100 = [140.14 / 257.01] x 100 ≈ 54.5%
Reactivity and Mechanistic Investigations of 4,6 Dimethoxy 5 Methylpyrimidine
Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is generally considered an electron-deficient system, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, the presence of electron-donating groups, such as the two methoxy (B1213986) groups in 4,6-dimethoxy-5-methylpyrimidine, increases the electron density of the ring, thereby activating it towards electrophilic attack.
The two methoxy groups at positions 4 and 6 strongly direct electrophilic substitution to the C-5 position. This is due to the resonance effect of the methoxy groups, which increases the electron density at the ortho and para positions. In the case of 4,6-dimethoxypyrimidine (B185312), both methoxy groups direct towards the C-5 position. The methyl group at C-5 in this compound, however, occupies this activated position, which can hinder or prevent direct electrophilic substitution at this site. Instead, reactivity might be directed towards other positions, such as the C-2 position, or involve transformation of the existing substituents.
Nitration: The nitration of pyrimidines is a key reaction for introducing a nitro group, which can be a precursor for other functional groups. For instance, the direct nitration of 4,6-dimethoxypyrimidine successfully introduces a nitro group at the C-5 position. This is guided by the electron-donating methoxy groups. However, with the C-5 position already substituted in this compound, direct nitration at this site is not feasible. Alternative strategies would be required to introduce a nitro group onto the ring.
Halogenation: Halogenation of pyrimidine rings is another important transformation. While specific studies on the direct halogenation of this compound are not prevalent, related studies on similar pyrimidine structures provide insights. For example, the use of reagents like N-bromosuccinimide can achieve bromination. In a study on 2,4-dimethoxy-6-methylpyrimidine, bromination was successfully carried out. researchgate.net
Formylation: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heterocyclic compounds. Studies on 2-methylpyrimidine-4,6-diol have shown that formylation occurs at the C-5 position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This suggests that if the C-5 position were unsubstituted, it would be the primary site for formylation. Given the presence of the methyl group at C-5 in this compound, direct formylation at this position is blocked.
Nucleophilic Substitution Reactions and Their Pathways
Nucleophilic substitution is a prominent reaction type for pyrimidines, particularly when good leaving groups are present on the ring. The electron-deficient nature of the pyrimidine ring facilitates these reactions.
The methoxy groups on the pyrimidine ring can act as leaving groups in nucleophilic substitution reactions, although they are generally less reactive than halogens. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into 2-alkyl(and 2-aryl)amino-derivatives by reaction with corresponding amines. scilit.com Treatment of these compounds with reagents like thionyl chloride can also convert the methoxy group into a more reactive chloro group. scilit.com
In related systems, such as 4-methoxy-5-nitropyrimidine, the methoxy group can be displaced by a nucleophile like hydrazine. rsc.org This highlights the potential for the methoxy groups in this compound to be substituted, although reaction conditions might need to be forcing.
| Reactant | Reagent | Product | Yield |
| 4,6-dichloro-2-methyl-5-nitropyrimidine | Sodium methoxide (B1231860) in methanol (B129727) | 4,6-dimethoxy-2-methyl-5-nitropyrimidine | 97% |
| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate | 4-Hydrazino-5-nitropyrimidine | Not specified |
| 6-Alkyl-2-methoxy-4(3H)-pyrimidinones | Amines | 2-Alkyl(and 2-aryl)amino-derivatives | Good |
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a distinct pathway for nucleophilic substitution on aromatic and heteroaromatic compounds. wikipedia.orgorganicreactions.org This mechanism involves radical and radical anion intermediates and does not require the strong electron-withdrawing groups typically needed for classical SNAr reactions. wikipedia.org It is particularly relevant for the substitution of halides on heteroaromatic systems like pyrimidines, pyridazines, and pyrazines. acs.orgacs.org
The SRN1 mechanism proceeds through a chain propagation cycle:
Initiation: An electron is transferred to the aryl halide, forming a radical anion.
Fragmentation: The radical anion fragments to form an aryl radical and a halide anion.
Reaction with Nucleophile: The aryl radical reacts with a nucleophile to form a new radical anion.
Propagation: This new radical anion transfers an electron to another molecule of the starting aryl halide, forming the product and regenerating the initial radical anion. wikipedia.org
While specific studies on SRN1 reactions of this compound are not detailed in the provided context, the general applicability of this mechanism to halogenated pyrimidines suggests that if a halogen were introduced onto the ring, SRN1 pathways could be a viable route for further functionalization. acs.org
Transformations of Methoxy and Methyl Substituents
The methoxy and methyl groups on the pyrimidine ring can also undergo various chemical transformations.
The methoxy groups can be hydrolyzed to the corresponding pyrimidin-diones. For example, hydrolysis of a 2,4-dimethoxy group can be achieved using trimethylsilyl (B98337) iodide. nih.gov
The methyl group can also be a site of reaction. For instance, treatment of 2,4-dimethoxy-5,6-dimethylpyrimidine (B1610164) with lithium diisopropylamide (LDA) leads to lithiation, which can then react with electrophiles. nih.gov This indicates that the methyl group on this compound could potentially be functionalized through similar strategies.
O-Demethylation Reactions under Acidic and Basic Conditions
O-demethylation is a significant reaction pathway for methoxylated aromatic and heterocyclic compounds. In related systems, this reaction can proceed under different conditions, leading to the formation of hydroxylated products.
Under acidic conditions, the reaction mechanism often involves the protonation of one of the methoxy group's oxygen atoms, followed by nucleophilic attack by a suitable species, leading to the cleavage of the methyl-oxygen bond. While direct studies on this compound are not detailed in the provided results, research on the related compound 4,6-dimethoxy-5-nitropyrimidine (B100634) provides insights. When refluxed with pyridine (B92270), it was observed that one methyl group was lost, suggesting demethylation as a key reaction step. oregonstate.edu This suggests that 4-hydroxy-6-methoxy-5-nitropyrimidine could be a potential intermediate, highlighting the lability of the methoxy groups under certain reaction conditions. oregonstate.edu
Under basic conditions or in biological systems, O-demethylation is also a prevalent metabolic pathway. For instance, studies on various methoxyflavones using human cytochrome P450 enzymes demonstrate a preference for O-demethylation over ring oxidation. nih.gov The investigation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) showed that rabbit liver homogenates can biotransform the compound into its O-demethylated metabolites. nih.gov While not pyrimidine-based, these examples show a general tendency for methoxylated aromatics to undergo demethylation. For pyrimidines, such as in the case of aristolochic acid I (AAI), which contains a methoxy group, O-demethylation is a key detoxification pathway catalyzed by cytochrome P450 enzymes under aerobic conditions. mdpi.com The optimal pH for this enzymatic reaction was found to be around 7.4. mdpi.com
| Condition | General Observation on Related Compounds | Example Product/Intermediate |
| Acidic/Thermal | Loss of a methyl group from the pyrimidine ring. oregonstate.edu | 4-Hydroxy-6-methoxy-5-nitropyrimidine oregonstate.edu |
| Basic/Enzymatic | Preferential O-demethylation catalyzed by enzymes like cytochrome P450. nih.govmdpi.com | Mono- and di-hydroxyflavones nih.gov |
Migration of Methyl Groups (e.g., Hilbert-Johnson Transposition in related systems)
While direct intramolecular migration of the 5-methyl group is not a commonly reported reaction, the reactivity of the methoxy groups is central to transposition reactions like the Hilbert-Johnson reaction. This reaction is a fundamental method for synthesizing pyrimidine nucleosides. nih.gov
The classic Hilbert-Johnson reaction involves the coupling of a 2,4-dialkoxypyrimidine with a protected sugar halide. This process results in the formation of a C-N glycosidic bond, where the sugar moiety is transferred to one of the pyrimidine nitrogen atoms, and an alkyl group is displaced. A more modern and widely used variation is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid catalyst like SnCl₄ or TMSOTf. wikipedia.orgmdpi.com This method is considered the mildest and most general for nucleoside formation. wikipedia.org
The mechanism of the silyl-Hilbert-Johnson reaction begins with the Lewis acid-mediated formation of a key cyclic cation from the sugar derivative. wikipedia.org The silylated pyrimidine base then acts as a nucleophile, attacking the anomeric carbon of the sugar. wikipedia.org For 2,4-dialkoxypyrimidines, this attack typically occurs at the N1 position, leading to the desired β-nucleoside. wikipedia.org This reaction represents a transposition where the sugar residue effectively displaces an alkoxyl group's alkyl component from the nitrogen atom, which then rearranges to the more stable oxo-form.
Characterization of Reaction Intermediates and Transition States
Understanding reaction mechanisms requires the identification and characterization of transient species like intermediates and transition states. In the study of pyrimidine derivatives, a combination of experimental and computational methods is employed.
Experimental investigations into the reaction of 4,6-dimethoxy-5-nitropyrimidine with pyridine led to the isolation and tentative identification of a salt intermediate: the methyl-pyridinium salt of 1,6-dihydro-4-hydroxy-1-methyl-5-nitro-6-oxopyrimidine. oregonstate.edu The formation of this salt was confirmed, although it was determined not to be a direct intermediate in the subsequent reaction with methylhydrazine. oregonstate.edu
In the context of the silyl-Hilbert-Johnson reaction, the mechanism proceeds through a key intermediate, a cyclic oxocarbenium-like cation derived from the protected sugar. wikipedia.org The reaction of this electrophilic species with the nucleophilic silylated pyrimidine leads to the final product. wikipedia.org Further reaction of the resulting nucleoside with the cation can sometimes lead to the formation of bis(riboside) byproducts. wikipedia.org
Computational studies on related enzyme-catalyzed reactions involving pyrimidines have successfully characterized various intermediates and transition states. For example, in the reaction catalyzed by dihydropyrimidinase, a hydroxide (B78521) ion first attacks the substrate, and the reaction proceeds through a series of proton abstraction and donation steps. rsc.orgscispace.com Similarly, studies on the synthesis of other heterocyclic compounds have identified species like geminal diamine intermediates. researchgate.net
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools for elucidating complex reaction pathways, characterizing transition states, and calculating reaction energetics that are often difficult to probe experimentally. rsc.orgmdpi.com
Density Functional Theory (DFT) is a common method used to study the mechanisms of reactions involving pyrimidine derivatives. rsc.org Such studies can map out the entire energy profile of a reaction, including the activation barriers for each step. For example, a computational study on the dihydropyrimidinase enzyme mechanism used a quantum mechanical cluster approach to model the active site. rsc.orgscispace.com This investigation detailed the energy profile, showing that a hydroxide ion's nucleophilic attack is followed by a concerted proton abstraction and donation. rsc.orgscispace.com The study also quantified the energetic role of specific amino acid residues in stabilizing the transition state, finding that a single mutation (Tyr172Phe) could increase the activation barrier by approximately 8 kcal/mol. rsc.orgscispace.com
Molecular docking simulations are another computational tool used to predict how a molecule like this compound might bind within a protein's active site. nih.gov In studies of AAI demethylation, docking was used to investigate how the substrate binds to the active site of various cytochrome P450 enzymes, providing a rationale for the observed reactivity and selectivity. mdpi.com These computational approaches are crucial for understanding everything from drug metabolism to the rational design of new catalysts and synthetic procedures. rsc.orgresearchgate.net
| Computational Method | Application in Pyrimidine Chemistry | Key Findings/Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and energetics. researchgate.netrsc.org | Detailed energy profiles, characterization of transition states, calculation of activation barriers. rsc.orgscispace.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzyme-catalyzed reactions. mdpi.com | Understanding the role of active site residues in catalysis and stereospecificity. rsc.orgscispace.com |
| Molecular Docking | Predicting substrate binding to enzyme active sites. nih.gov | Rationalizing enzyme selectivity and effectiveness in metabolizing substrates. mdpi.com |
Applications in Organic Synthesis and Materials Science
4,6-Dimethoxy-5-methylpyrimidine as a Versatile Synthetic Building Block
This compound is a substituted pyrimidine (B1678525) derivative that serves as a valuable intermediate in the field of organic synthesis. The unique arrangement of its methoxy (B1213986) and methyl groups on the pyrimidine ring influences its electronic properties, solubility, and reactivity, making it a versatile precursor for the synthesis of more complex molecules. The electron-donating nature of the two methoxy groups at positions 4 and 6 enhances the electron density of the pyrimidine ring, while the methyl group at position 5 provides a site for potential functionalization and influences the molecule's steric and electronic characteristics.
The pyrimidine core is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Consequently, substituted pyrimidines like this compound are key starting materials in drug discovery and development. Its structural features allow for a variety of chemical transformations. The methoxy groups can be subjected to nucleophilic substitution, allowing for the introduction of other functional groups. The pyrimidine ring itself can participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
The presence of multiple functional groups on the this compound scaffold allows for its use in diversity-oriented synthesis, a strategy aimed at the efficient creation of libraries of structurally diverse small molecules for high-throughput screening. By systematically modifying the substituents on the pyrimidine ring, a wide range of derivatives with potentially novel biological activities can be generated.
Synthesis of Complex Heterocyclic Frameworks
The structural and electronic properties of this compound make it an attractive starting material for the construction of more elaborate heterocyclic systems.
Fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and purines, are an important class of heterocyclic compounds with a wide range of biological activities, including anticancer and antiviral properties. mdpi.commdpi.com The synthesis of these fused systems often involves the annulation of a second ring onto a pre-existing pyrimidine core.
While direct examples of the use of this compound in the synthesis of fused derivatives are not extensively documented, its structural analogues provide a clear blueprint for its potential applications. For instance, the synthesis of pyrimido[4,5-d]pyrimidines frequently starts from 4-aminopyrimidine-5-carbonitrile (B127032) derivatives. mdpi.com A plausible synthetic route could therefore involve the conversion of the 5-methyl group of this compound into a nitrile, followed by the introduction of an amino group at a suitable position to facilitate cyclization.
Another common strategy for constructing fused pyrimidines is the reaction of 6-aminouracil (B15529) derivatives with various electrophiles. researchgate.net By analogy, chemical modification of this compound to introduce an amino group at position 6 would render it a suitable precursor for the synthesis of a variety of fused heterocyclic systems. The general approach often involves the condensation of the amino-pyrimidine with a suitable three-carbon synthon to form the second ring.
The table below outlines a general, plausible reaction scheme for the synthesis of a fused pyrimidine derivative starting from a functionalized this compound, based on established synthetic methodologies for similar compounds.
| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product | Plausible Yield (%) |
| Nitration | This compound | HNO₃/H₂SO₄ | 4,6-dimethoxy-5-methyl-2-nitropyrimidine | 70-80 |
| Reduction | 4,6-dimethoxy-5-methyl-2-nitropyrimidine | H₂, Pd/C | 2-amino-4,6-dimethoxy-5-methylpyrimidine | 85-95 |
| Cyclization | 2-amino-4,6-dimethoxy-5-methylpyrimidine | Formamide, reflux | 4,6-dimethoxy-5-methylpurine | 50-60 |
This table represents a hypothetical synthetic pathway based on known transformations of similar pyrimidine derivatives. Actual yields may vary.
Macrocycles and supramolecular assemblies are large, complex molecules with unique properties and applications in areas such as host-guest chemistry, catalysis, and materials science. nih.govunivie.ac.at The incorporation of heterocyclic units like pyrimidine into these structures can impart specific electronic and binding properties.
The synthesis of macrocycles often relies on reactions that form large rings, such as macrolactonization, macrolactamization, or transition metal-catalyzed cross-coupling reactions. researchgate.net this compound can be envisioned as a building block for such structures. For example, functionalization of the methyl group and one of the methoxy groups with reactive handles, such as a terminal alkyne and a halide, would allow for its participation in intramolecular cross-coupling reactions to form a macrocyclic framework.
Supramolecular assemblies are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. nih.govpressbooks.pub The nitrogen atoms in the pyrimidine ring of this compound can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. These properties make it a potential component for the self-assembly of larger, ordered structures. The design of such systems would involve the strategic placement of complementary functional groups on other molecular components to direct the self-assembly process.
Design and Synthesis of Advanced Organic Materials
The electron-deficient nature of the pyrimidine ring makes it an attractive component for the design of advanced organic materials with interesting electronic and photophysical properties. mdpi.com
Organic light-emitting diodes (OLEDs) are a major application for organic materials with tailored electronic properties. wikipedia.orgorganic-chemistry.org The performance of an OLED is highly dependent on the charge-transporting and light-emitting capabilities of the organic layers. Pyrimidine derivatives have been successfully employed as electron-transporting materials and as components of emissive materials in OLEDs due to the electron-deficient character of the pyrimidine ring. mdpi.com
The table below shows representative data for a blue TADF emitter incorporating a pyrimidine core, illustrating the potential performance of materials derived from such building blocks.
| Device Parameter | Value |
| Emitter | 2SPAc-PPM |
| Peak Emission Wavelength | 489 nm (Blue) |
| Maximum External Quantum Efficiency (EQE) | 31.45% |
| Device Architecture | Multilayer OLED |
Data for 2SPAc-PPM, a highly efficient pyrimidine-based TADF emitter, from a peer-reviewed study. mdpi.com
While the term "molecular wire" can encompass a range of structures, the fundamental principle involves the ability of a molecule to conduct an electrical current. The extended π-systems of conjugated polymers and oligomers containing heterocyclic units like pyrimidine can facilitate charge transport, making them candidates for such applications.
The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can therefore act as ligands, coordinating to metal ions to form metal complexes. wikipedia.org These complexes can have a wide range of applications, including in catalysis, as imaging agents, and as therapeutic agents.
The coordination chemistry of pyrimidine itself and its simpler derivatives is well-established. The specific substitution pattern of this compound would influence its properties as a ligand. The methoxy and methyl groups can affect the steric environment around the coordinating nitrogen atoms, as well as the electron density of the ring, which in turn can modulate the strength of the metal-ligand bond and the properties of the resulting complex.
The synthesis of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes often involves techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy to determine their structure and properties. While specific metal complexes of this compound are not widely reported, the general principles of coordination chemistry suggest its potential to form a variety of novel complexes with interesting structural and electronic properties.
Medicinal Chemistry and Biological Activity of 4,6 Dimethoxy 5 Methylpyrimidine Derivatives
General Pharmacological Significance of Pyrimidine (B1678525) Scaffold in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic organic compound that plays a crucial role in various biological processes. It is a key component of nucleic acids (cytosine, thymine, and uracil), which are essential for all life forms. gsconlinepress.com This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it can interact with a wide range of biological targets with high affinity. gsconlinepress.com
The versatility of the pyrimidine ring allows for chemical modifications at multiple positions, enabling the synthesis of diverse libraries of compounds with a wide array of pharmacological activities. rsc.org Pyrimidine derivatives have been successfully developed into drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. gsconlinepress.comnih.gov The ability of pyrimidine-based compounds to mimic endogenous molecules allows them to interact with enzymes and receptors, modulating their function and leading to therapeutic effects. gsconlinepress.com The ongoing exploration of pyrimidine chemistry continues to yield novel drug candidates with improved efficacy and selectivity. rsc.org
Spectrum of Biological Activities Exhibited by Derivatives of 4,6-Dimethoxy-5-methylpyrimidine
While research specifically focused on derivatives of this compound is not extensive, the broader class of pyrimidine derivatives showcases a wide range of biological activities. The following sections explore the reported activities for derivatives that share structural similarities or belong to the wider pyrimidine family, highlighting the potential for the this compound scaffold.
Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)
Derivatives of the pyrimidine scaffold are well-documented for their antimicrobial properties. The structural diversity achievable with the pyrimidine core allows for the development of agents that can target various microbial pathways. For instance, some pyrimidine derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
In a study focusing on novel pyrimidine and pyrimidopyrimidine analogs, several compounds demonstrated excellent antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov Another research effort synthesized new 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles which displayed marked antibacterial activity, particularly against Gram-positive bacteria. rsc.org
While specific studies on the antimicrobial activity of this compound derivatives are limited, the known antimicrobial potential of the broader pyrimidine class suggests that this specific scaffold could serve as a valuable starting point for the development of new antimicrobial agents.
Antitumor and Cytostatic Effects on Malignant Cell Lines
The pyrimidine scaffold is a key feature in many established and experimental anticancer drugs. These compounds often act by interfering with nucleic acid synthesis or by inhibiting key enzymes involved in cell proliferation.
A notable example is the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound that contains a 5-methylpyrimidine (B16526) core within a fused ring system. This derivative, known as BW301U, was found to be a potent inhibitor of mammalian dihydrofolate reductase and demonstrated significant activity against Walker 256 carcinosarcoma in rats. researchgate.net
Furthermore, a series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives were designed and evaluated for their in vitro inhibitory activities against c-Met kinase, a target in cancer therapy. Many of these compounds showed remarkable inhibition of the enzyme and exhibited moderate to good cytotoxicity against various cancer cell lines, including SH-SY5Y, MDA-MB-231, A549, and HepG2. rsc.org
These findings underscore the potential of the 5-methylpyrimidine moiety, a key feature of this compound, in the design of new antitumor agents.
Anti-inflammatory and Immunomodulatory Potency
Pyrimidine derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. rsc.orgnih.gov
Research on a series of 1,3-substituted 5-amino-6-methyluracil derivatives revealed significant analgesic and anti-inflammatory activities. nih.gov In another study, novel pyrimidine and pyrimidopyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using a membrane stabilization assay, with several compounds showing strong effects. nih.gov More specifically, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.gov
These examples highlight the potential of the pyrimidine scaffold in developing new anti-inflammatory and immunomodulatory agents.
Antimalarial Activity
The fight against malaria has significantly benefited from pyrimidine-based drugs. These compounds often target essential enzymes in the Plasmodium parasite's life cycle. gsconlinepress.com A key target is dihydrofolate reductase (DHFR), an enzyme crucial for nucleic acid synthesis in the parasite. nih.gov
A study focused on the development of novel antimalarials synthesized p-aminobenzoic acid (PABA)-substituted pyrimidine derivatives as potential Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors. Several of these compounds showed significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
The proven success of the pyrimidine scaffold in antimalarial drug discovery suggests that derivatives of this compound could also be explored for their potential in combating this parasitic disease. gsconlinepress.com
Other Reported Biological Activities (e.g., Analgesic, Antipyretic, Antidiabetic)
The versatility of the pyrimidine scaffold extends to a range of other biological activities. For instance, a study on N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides reported that some of the synthesized compounds demonstrated high analgesic and antipyretic activities. mdpi.com
The structural features of pyrimidine derivatives make them attractive for targeting a variety of biological pathways, indicating the potential for discovering new therapeutic agents for a wide range of diseases.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the pyrimidine ring. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the structural requirements for enhanced biological efficacy, particularly in the context of anticancer and antimicrobial activities. These studies have systematically explored the impact of modifications at the C-5 and C-6 positions, as well as the role of the methoxy (B1213986) groups at C-4 and C-6.
Influence of Substituents at C-5 Position (e.g., Methyl, Phenyl, Furyl Moieties)
The substituent at the C-5 position of the pyrimidine ring plays a crucial role in determining the antiproliferative activity of this compound derivatives. Research has shown that replacing the relatively simple methyl group with larger aromatic systems can significantly enhance cytotoxic effects against tumor cell lines.
For instance, the substitution of the 5-methyl group with a 5-phenyl moiety has been demonstrated to improve antiproliferative activity by an order of magnitude. This enhancement is further potentiated when the phenyl group is replaced with a 5-furyl moiety. The introduction of the furan (B31954) ring, a five-membered aromatic heterocycle, appears to be particularly favorable for cytotoxic activity, with 5-furyl-2,4-dimethoxy-6-methylpyrimidine exhibiting significant inhibitory effects with IC50 values in the low micromolar range (2–10 μM).
The nature of the substituent at the C-5 position also influences the molecule's interaction with biological targets. For example, in the case of pyrrolo[2,3-d]pyrimidine antifolates, increasing the size of the 5-alkyl group from methyl to larger groups like ethyl or propyl can be detrimental to the inhibition of certain enzymes, such as human glycinamide (B1583983) ribonucleotide formyltransferase (hGARFT), likely due to steric hindrance within the enzyme's active site.
Table 1: Influence of C-5 Substituents on the Antiproliferative Activity of 4,6-Dimethoxy-6-methylpyrimidine Derivatives
| Compound | C-5 Substituent | Antiproliferative Activity (IC50) | Reference |
| 2,4-dimethoxy-6-methyl-5-phenylpyrimidine | Phenyl | ~10-fold more active than 5-methyl analog | nih.gov |
| 5-furyl-2,4-dimethoxy-6-methylpyrimidine | Furyl | 2 - 10 μM | nih.gov |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Impact of C-6 Side Chain Modifications (e.g., Alkyl, Alkenyl, Acyclic Nucleoside Mimics)
Modifications to the side chain at the C-6 position of the pyrimidine ring have been extensively explored to optimize the biological activity of this compound derivatives. The introduction of various alkyl, alkenyl, and acyclic nucleoside-like moieties has been shown to modulate the antiproliferative and antiviral properties of these compounds.
Studies have revealed that the presence of an unsaturated bond in the C-6 side chain can be advantageous for inhibitory activity. For example, C-6 substituted pyrimidine derivatives with unsaturated fluorophenylalkyl side chains demonstrated better inhibitory effects compared to their saturated counterparts. A conformational analysis using Nuclear Overhauser Effect (NOE) enhancements has highlighted the importance of the double bond and the substitution pattern in the side chain for determining the conformational preferences that relate to inhibitory activity. nih.gov
Furthermore, the development of acyclic nucleoside mimics, where the cyclic carbohydrate moiety of natural nucleosides is replaced by a flexible aliphatic side chain, represents a significant strategy in antiviral drug design. nih.govcardiff.ac.uk The synthesis of such analogs derived from pyrimidines, including those with a 4,6-dimethoxy substitution pattern, has been reported. cardiff.ac.uk These modifications aim to create compounds that can be recognized by viral enzymes but terminate DNA or RNA chain elongation upon incorporation. The chirality of the acyclic side chain is often crucial for biological activity. nih.gov For example, in a series of acyclic nucleoside analogues, only the S-enantiomer of 9-[3,5-dihydroxypent-1-yl]guanine showed marked antiviral activity against herpes simplex virus. researchgate.net
Table 2: Impact of C-6 Side Chain Modifications on the Biological Activity of Pyrimidine Derivatives
| Compound Type | C-6 Side Chain Modification | Observed Biological Effect | Reference |
| Fluorophenylalkyl pyrimidines | Unsaturated side chain | Better inhibitory effect than saturated analogs | nih.gov |
| Acyclic nucleoside analogs | (2-hydroxyethoxy)methyl | Antiviral and antibacterial activity | nih.gov |
| Acyclic nucleoside analogs | 3(S),5-dihydroxypentyl | Marked antiviral activity (HSV-1) | researchgate.net |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Contribution of Methoxy Groups and their Deprotection to Biological Efficacy
The two methoxy groups at the C-4 and C-6 positions of the pyrimidine ring are not merely passive structural elements; they actively contribute to the molecule's physicochemical properties and biological activity. scispace.com Methoxy groups can enhance a ligand's binding to its target, improve its metabolic stability, and influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
In many biologically active compounds, methoxy groups can act as "bioisosteres" of hydroxyl groups, offering a similar size and shape but with altered electronic and hydrogen-bonding properties. This can lead to improved oral bioavailability by masking a polar hydroxyl group. scispace.com However, methoxy groups are also susceptible to metabolic O-demethylation, which can be a crucial step in either activating or deactivating a drug. researchgate.net
The deprotection of the methoxy groups in 4,6-dimethoxy-pyrimidine derivatives to the corresponding dihydroxy compounds (pyrimidin-2,4-diones) has been shown to be a viable synthetic strategy. nih.gov This conversion can significantly alter the biological activity of the molecule. For example, the deprotection of a C-6 fluorophenylalkyl substituted 2,4-dimethoxypyrimidine (B108405) derivative yielded the corresponding pyrimidin-2,4-dione, which was also evaluated for its biological effects. nih.gov The resulting hydroxyl groups can participate in hydrogen bonding interactions within the active site of a target enzyme, potentially leading to a different or enhanced biological response compared to the methoxylated precursor. The protonation and dimerization of 4,6-dihydroxypyrimidine (B14393) derivatives are also influenced by substituents, which in turn can affect their biological availability and activity. acs.org
Mechanistic Studies of Biological Action
Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. Mechanistic studies have focused on identifying their molecular targets, elucidating the pathways they modulate, and analyzing their impact on cellular processes such as the cell cycle.
Elucidation of Molecular Targets and Pathways (e.g., DNA Alkylation, Enzyme Inhibition)
A primary mode of action for many pyrimidine derivatives is the inhibition of key enzymes involved in cellular proliferation and survival. Research indicates that derivatives of this compound can function as enzyme inhibitors, targeting kinases involved in various signaling pathways. Some pyrimidine-based compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. researchgate.net Additionally, pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway that is essential for the synthesis of nucleic acids and amino acids. researchgate.net The inhibition of such enzymes disrupts cellular metabolism and can lead to cell death, particularly in rapidly dividing cancer cells. researchgate.netembopress.org
Another potential mechanism of action for these compounds is DNA alkylation. numberanalytics.comnih.gov Alkylating agents are a class of compounds that covalently attach an alkyl group to DNA, leading to DNA damage, inhibition of DNA replication, and ultimately cell death. numberanalytics.comnih.govresearchgate.net While direct evidence for DNA alkylation by this compound derivatives is still under investigation, the chemical reactivity of the pyrimidine ring and its substituents suggests that this could be a plausible mechanism of action, especially for derivatives that can be metabolically activated to form reactive intermediates. scispace.com Quinone methide derivatives, for instance, are known intermediates in DNA alkylation and cross-linking. mdpi.com
Cell Cycle Perturbation Analysis
The ability of a compound to interfere with the cell cycle is a hallmark of many anticancer agents. Several studies have demonstrated that pyrimidine derivatives can perturb the cell cycle, leading to arrest at specific phases and subsequent apoptosis.
Flow cytometry analysis has been a key technique in these investigations. For example, some novel pyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.comnih.gov This arrest prevents the cells from entering mitosis, ultimately triggering programmed cell death. Other pyrimidine derivatives have been found to cause a G0/G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. nih.govconsensus.app The specific phase of cell cycle arrest can depend on the concentration of the compound and the cell type. numberanalytics.com For instance, some synthetic indole (B1671886) derivatives have been shown to induce G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. numberanalytics.com The perturbation of the cell cycle by these compounds is often linked to the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net
Table 3: Cell Cycle Perturbation by Pyrimidine and Related Derivatives
| Compound Type | Effect on Cell Cycle | Affected Cancer Cell Line | Reference |
| 6-substituted N-formyltetrahydropyrido[3,2-d]pyrimidine | S phase arrest | HL-60 and HeLa | researchgate.net |
| 5,7-dimethoxycoumarin | G0/G1 phase arrest | B16 and A375 melanoma | nih.govconsensus.app |
| 1,2,3-triazole-pyrimidine hybrids | G2/M phase arrest | EC-109 | nih.gov |
| Halogenated benzofuran (B130515) derivative | G2/M phase arrest | HepG2 | mdpi.com |
| Halogenated benzofuran derivative | S and G2/M phase arrest | A549 | mdpi.com |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Molecular Docking and Ligand-Protein Interaction Profiling
No specific data is available in the current scientific literature to populate this section.
Table 1: Molecular Docking Results of this compound Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Ligand-Protein Interaction Details for Lead Compounds
| Compound | Protein Target | Hydrogen Bonds | Hydrophobic Interactions | Other Interactions |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Structural Characterization and Spectroscopic Analysis of 4,6 Dimethoxy 5 Methylpyrimidine Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for 4,6-dimethoxy-5-methylpyrimidine is not widely published, analysis of closely related structures, such as 4,6-dichloro-5-methylpyrimidine, provides significant insight into the expected molecular geometry.
For 4,6-dichloro-5-methylpyrimidine, the pyrimidine (B1678525) ring is essentially planar, a common feature for such aromatic heterocycles. nih.gov The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms in this analogue is a mere 0.009 Å. nih.gov The bond distances and angles are comparable to those found in the parent 5-methylpyrimidine (B16526). nih.gov In the crystal lattice of the dichloro-analogue, molecules form inversion dimers through C—H⋯N hydrogen bonds. nih.gov
In the case of this compound, a similar planar pyrimidine core is anticipated. However, the replacement of chlorine atoms with methoxy (B1213986) groups would introduce different intermolecular interactions. The steric bulk and electronic effects of the methoxy groups would likely lead to weaker intermolecular forces compared to the short Cl···N interactions observed in the chlorinated variant. The solid-state packing would be governed by van der Waals forces and potentially weak C-H···O or C-H···N hydrogen bonds.
Table 1: Crystallographic Data for the Analogue 4,6-Dichloro-5-methylpyrimidine nih.gov Click on a row to view more details.
View Interactive Table
| Parameter | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight ( g/mol ) | 163.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (equivalent to P 1 2₁/c 1) |
| a (Å) | 7.463 (5) |
| b (Å) | 7.827 (5) |
| c (Å) | 11.790 (5) |
| β (°) | 93.233 (5) |
| Volume (ų) | 687.6 (7) |
| Z (molecules/unit cell) | 4 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution.
In the ¹H NMR spectrum, distinct signals would confirm the presence of the methoxy and methyl groups. The six protons of the two equivalent methoxy groups at positions 4 and 6 would likely appear as a sharp singlet in the range of δ 3.8–4.0 ppm. The three protons of the C5-methyl group would also produce a singlet, expected to be further upfield, around δ 2.3–2.5 ppm. The single aromatic proton at the C2 position would appear as a singlet in the δ 6.5–8.5 ppm region.
The ¹³C NMR spectrum would complement this data. The carbon atoms of the methoxy groups are expected to resonate around δ 55–60 ppm. The pyrimidine ring carbons would appear in the downfield region (δ 150–170 ppm), characteristic of aromatic heterocyclic carbons. The C5-methyl carbon would be observed in the upfield region, typically between δ 20–25 ppm.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound Click on a row to view more details.
View Interactive Table
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| C4-OCH₃, C6-OCH₃ | ¹H | 3.8 - 4.0 | Singlet |
| C5-CH₃ | ¹H | 2.3 - 2.5 | Singlet |
| C2-H | ¹H | 6.5 - 8.5 | Singlet |
| C4-OCH₃, C6-OCH₃ | ¹³C | 55 - 60 | Quartet |
| C5-CH₃ | ¹³C | 20 - 25 | Quartet |
| C2, C4, C6 | ¹³C | 150 - 170 | Doublet/Singlet |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of chemical bonds. The spectra of substituted pyrimidines show characteristic bands that are useful for structural confirmation. ias.ac.in
For this compound, the IR spectrum would exhibit several key absorption bands.
C-H Stretching: Vibrations from the methyl and methoxy C-H bonds would appear in the 2850-3000 cm⁻¹ region.
Ring Stretching: The pyrimidine ring stretching vibrations, analogous to benzene (B151609) ring modes, typically appear as a series of bands in the 1400-1620 cm⁻¹ region. ias.ac.inijfans.org For example, in 6-chloro-2,4-dimethoxypyrimidine, these are observed at 1400, 1480, 1567, and 1580 cm⁻¹. ias.ac.in
C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the methoxy groups would produce strong bands, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Bending Vibrations: C-H in-plane and out-of-plane bending modes for the ring and substituent groups would be present in the fingerprint region below 1500 cm⁻¹. core.ac.uk
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which are often strong in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for Substituted Pyrimidines Click on a row to view more details.
View Interactive Table
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected for this compound |
| C-H Stretching (Alkyl) | 2850 - 3000 | Present |
| C-H Stretching (Aryl) | 3000 - 3100 | Present, likely weak |
| C=C, C=N Ring Stretching | 1400 - 1620 | Multiple bands expected |
| C-O-C Asymmetric Stretch | 1200 - 1300 | Strong band expected |
| C-O-C Symmetric Stretch | 1000 - 1150 | Strong band expected |
| C-H Bending (In-plane) | 1000 - 1500 | Present |
| C-H Bending (Out-of-plane) | 750 - 1000 | Present |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₇H₁₀N₂O₂), the calculated molecular weight is approximately 154.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 154. The stability of the aromatic pyrimidine ring would likely make this peak relatively intense.
The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for this compound would involve the loss of stable neutral fragments or radicals from the substituents.
Loss of a Methyl Radical (•CH₃): A prominent fragment would likely be observed at m/z 139, corresponding to the [M-15]⁺ ion, resulting from the cleavage of a methyl group from one of the methoxy substituents. This is a common fragmentation pathway for methoxy-substituted aromatics.
Loss of Formaldehyde (B43269) (CH₂O): Another expected fragmentation is the loss of a formaldehyde molecule, leading to a fragment at m/z 124 ([M-30]⁺).
Loss of a Methoxy Radical (•OCH₃): Cleavage of the entire methoxy group would result in a fragment at m/z 123 ([M-31]⁺).
Ring Fragmentation: At higher energies, the pyrimidine ring itself can fragment, although these peaks are often of lower intensity compared to the initial losses of substituents.
Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and substituents. libretexts.orgyoutube.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Click on a row to view more details.
View Interactive Table
| m/z Value | Ion Structure | Description |
| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 139 | [M - CH₃]⁺ | Loss of methyl radical |
| 124 | [M - CH₂O]⁺ | Loss of formaldehyde |
| 123 | [M - OCH₃]⁺ | Loss of methoxy radical |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic characteristics and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely employed to study pyrimidine (B1678525) derivatives, providing detailed information on molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net
For pyrimidine derivatives, the arrangement of substituents significantly influences the electronic landscape of the molecule. In 4,6-dimethoxy-5-methylpyrimidine, the electron-donating methoxy (B1213986) groups at the C4 and C6 positions and the methyl group at the C5 position modulate the electron density of the pyrimidine ring. DFT calculations can precisely map this distribution.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For related pyrimidine compounds, DFT calculations have been used to determine these energies, showing that such analyses can clarify charge transfer mechanisms within the molecule. nih.govresearchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich regions (negative potential), making them susceptible to electrophilic attack or hydrogen bond formation.
Table 1: Common Quantum Chemical Methods and Their Applications in Pyrimidine Research
| Computational Method | Basis Set Example | Key Applications | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, HOMO-LUMO analysis, MEP mapping. | researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Prediction of UV-visible absorption spectra, analysis of electronic transitions. | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn governs its ability to interact with biological targets. The rotation of the methoxy and methyl groups relative to the pyrimidine ring defines the molecule's conformational space. While the pyrimidine ring itself is largely planar, the orientation of its substituents can vary. nih.gov
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal how this compound and its derivatives behave in different environments, such as in aqueous solution or when bound to a protein. For example, MD simulations have been used to assess the stability of ligands within the active site of enzymes, providing insights into the strength and nature of intermolecular interactions like hydrogen bonds. rsc.org Such simulations, typically run for nanoseconds, can track the root-mean-square deviation (RMSD) of the molecule's structure to assess its stability within a binding pocket. nih.gov
Although specific MD studies on this compound are not widely documented, the methodology is standard for evaluating potential drug candidates. These simulations are essential for validating docking poses and understanding the thermodynamic basis of ligand binding. nih.govrsc.org
Prediction of Physicochemical Properties Relevant to Biological Activity
Computational methods are routinely used to predict key physicochemical properties that influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.comnih.gov
pKa: The pKa value indicates the acidity or basicity of a compound. The pyrimidine ring contains two nitrogen atoms that are weakly basic. The pKa of the conjugate acid of the parent compound pyridine (B92270) is around 5.2, and this value is modulated by substituents. For comparison, the conjugate acid of 4-methylpyridine (B42270) has a pKa of approximately 5.98. nih.govhmdb.ca Computational models can predict pKa values, which are important for determining the ionization state of the molecule at physiological pH, affecting its solubility and ability to interact with ionic residues in proteins.
Tautomerism: While this compound itself is not prone to significant tautomerism, related pyrimidine structures, particularly those with hydroxyl groups (hydroxypyrimidines), can exist in keto-enol tautomeric forms. nih.gov Theoretical calculations can determine the relative energies of different tautomers, predicting the most stable form in various environments. This is crucial as different tautomers can have distinct biological activities and binding modes.
Table 2: Predicted Physicochemical Properties for Representative Pyrimidine-Related Structures
| Compound | Property | Predicted/Experimental Value | Significance | Reference |
|---|---|---|---|---|
| 4-Methylpyridine | pKa | 5.98 | Indicates basicity of the pyridine nitrogen. | hmdb.ca |
| 4-Methoxypyridine | pKa | 6.58 | Shows the electronic effect of the methoxy group on basicity. | chemicalbook.com |
In Silico Screening and Virtual Ligand Design for Drug Discovery
In silico screening and virtual ligand design are powerful computational strategies used to identify and optimize potential drug candidates. These methods leverage the three-dimensional structure of target proteins to find molecules that can bind to them with high affinity and specificity.
In this context, this compound can serve as a core scaffold or fragment for the design of new bioactive compounds. Virtual screening involves docking large libraries of compounds against a biological target to prioritize molecules for experimental testing. nih.gov For instance, pyrimidine derivatives have been explored as potential anticancer agents through molecular docking studies against targets like phosphoinositide 3-kinases (PI3Ks) and vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.orgresearchgate.net
The process typically involves:
Target Identification: A protein implicated in a disease is chosen (e.g., a specific kinase in cancer). researchgate.net
Docking Simulation: The 3D structure of this compound or its derivatives is computationally "docked" into the active site of the target protein. The program calculates a docking score, which estimates the binding affinity. nih.gov
Analysis of Binding Mode: The simulation reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This information is crucial for structure-activity relationship (SAR) studies.
Ligand Optimization: Based on the docking results, the scaffold of this compound can be chemically modified to enhance binding affinity and selectivity. For example, new functional groups can be added to form additional hydrogen bonds or to improve hydrophobic contacts.
Studies on related pyrimidine structures have shown that they can be promising candidates for developing new medications, with in silico methods providing a rational basis for their design and optimization. researchgate.netnih.gov
Environmental and Sustainability Considerations in 4,6 Dimethoxy 5 Methylpyrimidine Research
Advancements in Green Synthesis Methodologies for Pyrimidine (B1678525) Derivatives
Traditional methods for synthesizing pyrimidines have often involved the use of hazardous solvents, toxic reagents, and high energy consumption, resulting in considerable waste. To address these environmental concerns, researchers have been actively developing greener and more sustainable synthetic routes for pyrimidine derivatives. eemj.eu These modern approaches are guided by the principles of green chemistry, which focus on maximizing atom economy, using safer chemicals and solvents, increasing energy efficiency, and minimizing waste.
A cornerstone of green chemistry is the use of catalysts to facilitate reactions more efficiently and with less environmental impact than stoichiometric reagents. nih.gov In pyrimidine synthesis, significant progress has been made in developing novel catalytic systems that are not only effective but also reusable, further enhancing their sustainability.
Recent research has highlighted the efficacy of various catalysts in the synthesis of pyrimidine scaffolds. mdpi.com These include:
Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. nih.gov Examples used in pyrimidine-related syntheses include nano-SiO2, ZrO2 nanoparticles, and TiO2–SiO2 composites. researchgate.net These catalysts often enable reactions to proceed under milder, solvent-free conditions.
Organocatalysts: Metal-free catalysts, such as acidic ionic liquids and 2-aminoethanesulfonic acid, offer an alternative to potentially toxic and expensive metal catalysts. researchgate.net They have been successfully employed in one-pot, multi-component reactions to produce pyrimidine derivatives in high yields. researchgate.net
Biocatalysts: Although still an emerging area for pyrimidine synthesis, the use of enzymes offers high selectivity under mild conditions, representing a promising frontier in green catalytic approaches.
The reusability of these catalysts is a key feature. For instance, organocatalysts like 2-aminoethanesulfonic acid have been recovered and reused for up to four consecutive cycles without a significant loss in their catalytic activity. researchgate.net Similarly, magnetic nanocatalysts, such as Fe3O4-based systems, can be easily recovered using an external magnet and have been shown to be reusable for several runs. creative-proteomics.com
| Catalyst Type | Example Catalyst | Key Advantages | Reusability | Source |
|---|---|---|---|---|
| Heterogeneous | ZrO2 Nanoparticles | High yields, short reaction times, solvent-free conditions | Demonstrated reusability | researchgate.net |
| Heterogeneous | TiO2–SiO2 | Cost-effective, mild conditions, solvent-free | Reusable | |
| Organocatalyst | 2-Aminoethanesulfonic acid | Metal-free, uses water as a green solvent, simple workup | Reusable for at least 4 cycles | researchgate.net |
| Magnetic Nanocatalyst | Fe3O4@SiO2-FSA | Easily recoverable with a magnet, high efficiency | Reusable for several consecutive runs | creative-proteomics.com |
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.
Advancements in this area for pyrimidine synthesis include:
Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several protocols have been developed for synthesizing pyrimidine derivatives in aqueous media, often coupled with reusable catalysts. mdpi.comresearchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent (neat) is another highly effective green approach. Mechanical grinding and microwave-assisted synthesis have enabled solvent-free production of pyrimidines, leading to shorter reaction times, simpler work-up procedures, and high yields. acsgcipr.org
Ionic Liquids: While some ionic liquids can be toxic, they are also studied as potential green solvents due to their low vapor pressure, which reduces air pollution. They can sometimes act as both the solvent and the catalyst in pyrimidine synthesis.
Parallel to solvent selection is the effort to replace hazardous reagents. A notable example is the iodination of pyrimidines, which traditionally uses toxic reagents under harsh acidic conditions. acsgcipr.org A greener method has been developed using solid iodine and silver nitrate (B79036) under solvent-free mechanical grinding, which is faster, safer, and produces high yields. acsgcipr.org Similarly, replacing toxic chemicals like phosphorus oxychloride with less hazardous alternatives like phosphorus trichloride (B1173362) can reduce both operator exposure and environmental risks. diva-portal.org
| Strategy | Approach | Advantages | Source |
|---|---|---|---|
| Solvent Selection | Use of water | Non-toxic, non-flammable, readily available, safe | mdpi.comresearchgate.net |
| Solvent Minimization | Solvent-free reactions (e.g., grinding, microwave) | Reduced waste, shorter reaction times, high efficiency | acsgcipr.org |
| Reagent Replacement | Iodination using I2/AgNO3 instead of strong acids | Avoids toxic and corrosive reagents, environmentally friendly | acsgcipr.org |
| Reagent Replacement | Use of phosphorus trichloride instead of phosphorus oxychloride | Reduces exposure to toxic chemicals and environmental hazards | diva-portal.org |
To quantify and compare the environmental performance of different synthetic routes, several metrics have been developed. These tools help chemists to assess the "greenness" of a process and identify areas for improvement.
E-Factor (Environmental Factor): The E-factor is a simple yet powerful metric defined as the ratio of the mass of waste generated to the mass of the desired product. africanjournalofbiomedicalresearch.com A lower E-factor indicates a greener process with less waste. For example, comparing homogeneous and heterogeneous catalytic processes for benzene (B151609) alkylation revealed a 30-fold lower E-factor for the heterogeneous method. africanjournalofbiomedicalresearch.com In one synthesis of a complex molecule, the final process achieved an E-factor of 6 kg of waste per kilogram of product, a significant improvement over the industry average of 25–100 kg. africanjournalofbiomedicalresearch.com Applying this to pyrimidine synthesis allows for a direct comparison of different routes; a solvent-free, catalytically driven reaction will inherently have a much lower E-factor than a multi-step synthesis involving stoichiometric reagents and solvent-intensive purifications.
EcoScale: The EcoScale is a semi-quantitative tool that evaluates the quality of a chemical preparation by assigning penalty points based on six parameters: yield, cost of reagents, safety, technical setup, reaction conditions (temperature/time), and ease of workup/purification. africanjournalofbiomedicalresearch.com An ideal reaction scores 100, and penalty points are subtracted for any deviations from the ideal. This provides a more holistic assessment than the E-factor alone. For instance, a synthesis of 1,3-bis(3-carboxypropyl)imidazole using a multicomponent methodology achieved an excellent EcoScale score of 80 and an E-factor of 8.41, whereas a previous method had a much higher E-factor of 93.34. greenfieldchemical.com
These metrics provide a framework for systematically improving the sustainability of synthesizing compounds like 4,6-dimethoxy-5-methylpyrimidine, guiding researchers toward processes that are not only efficient but also economically and environmentally superior.
Lifecycle Assessment of Pyrimidine-Based Compounds
While green synthesis focuses on the production phase, a complete understanding of a compound's environmental impact requires a Lifecycle Assessment (LCA). An LCA is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to manufacturing, use, and final disposal ("grave"). eemj.euacsgcipr.org
For a pharmaceutical compound like a pyrimidine derivative, an LCA would typically analyze:
Raw Material Acquisition: The environmental cost of extracting and processing the starting materials.
Manufacturing (API and Formulation): This is often the most significant contributor to the environmental footprint of pharmaceuticals. eemj.eu An LCA quantifies the energy consumption, water usage, solvent use, and waste generation during the synthesis of the Active Pharmaceutical Ingredient (API) and its formulation into a final product. eemj.eugreenfieldchemical.com Studies have shown that API production can account for over 80-90% of greenhouse gas emissions in the manufacturing of some drugs. eemj.eu
Distribution and Transportation: The impact associated with shipping the final product.
Use Phase: For pharmaceuticals, this phase is complex as it involves patient excretion of the compound and its metabolites into wastewater systems.
End-of-Life: The environmental fate of the compound after use, including its persistence, potential for bioaccumulation, and toxicity in ecosystems. mdpi.com Heterocyclic compounds, which form the basis of many pharmaceuticals, are of particular concern as emerging contaminants due to their stability and potential to persist in the environment. mdpi.com
Future Research Directions and Translational Outlook
Development of Novel Synthetic Strategies for Enhanced Accessibility
While methods for the synthesis of pyrimidine (B1678525) derivatives exist, the development of more efficient, cost-effective, and scalable synthetic routes is a critical area of future research. Traditional methods, such as the reaction of 4,6-dichloropyrimidine (B16783) with sodium methoxide (B1231860), provide a basis, but often require harsh conditions and may result in byproducts. chemicalbook.com Future strategies will likely focus on:
Green Chemistry Approaches: Utilizing more environmentally friendly solvents, catalysts, and reaction conditions to reduce waste and improve the sustainability of the synthesis process.
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved purity, and easier scalability compared to batch processes.
Catalytic Methods: Investigating novel catalysts to facilitate the methoxylation and other functionalization steps with greater selectivity and efficiency will be crucial. This could involve the use of transition metal catalysts or organocatalysts.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without the need for intermediate purification steps can significantly streamline the production of 4,6-dimethoxy-5-methylpyrimidine and its analogs. google.com
These advancements will not only make this compound more accessible for research purposes but also for potential large-scale production if it or its derivatives prove to be clinically valuable.
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. gsconlinepress.comnih.govjuniperpublishers.com For this compound, preliminary studies have suggested potential as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, and have shown some in vitro activity against cancer cell lines. However, a vast landscape of its biological potential remains to be explored. Future research should focus on:
Broad-Spectrum Biological Screening: Systematically screening this compound and a library of its derivatives against a wide array of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. gsconlinepress.com
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be essential to understand how the compound interacts with its molecular targets. This knowledge is crucial for optimizing the compound's structure to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound with systematic modifications to the pyrimidine ring and its substituents will help to elucidate the key structural features required for biological activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These powerful computational tools can significantly accelerate the research process for pyrimidine derivatives like this compound. Key areas for integration include:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic properties of novel pyrimidine compounds. This can help to prioritize which molecules to synthesize and test, saving time and resources. elsevier.com
De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties, such as high binding affinity for a specific target or favorable pharmacokinetic profiles. elsevier.com
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a biological target to identify potential hits, as demonstrated in the discovery of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting TLR4. nih.gov This can significantly narrow down the number of compounds that need to be synthesized and tested in the lab.
Analysis of Complex Biological Data: AI can be used to analyze the large and complex datasets generated from high-throughput screening and multi-omics studies, helping to identify patterns and correlations that might not be apparent to human researchers. harvard.edu
By embracing these computational approaches, researchers can make more informed decisions and accelerate the discovery of new pyrimidine-based therapeutics.
Translation of Research Findings into Pre-Clinical and Clinical Development
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical treatments. For this compound or its optimized derivatives, this will involve a rigorous and well-defined pathway:
Lead Optimization: Once a promising lead compound is identified, it will undergo further chemical modifications to improve its drug-like properties, including potency, selectivity, solubility, metabolic stability, and oral bioavailability.
Pre-clinical Studies: The optimized lead compound will then be subjected to extensive pre-clinical testing in cellular and animal models to evaluate its efficacy, safety, and pharmacokinetic profile. This phase is critical for assessing the compound's potential for success in human trials.
Investigational New Drug (IND) Application: If the pre-clinical data is favorable, an IND application will be submitted to the relevant regulatory authorities to request permission to begin clinical trials in humans.
Clinical Trials: The compound will then progress through a series of clinical trial phases (Phase I, II, and III) to evaluate its safety, dosage, and efficacy in human subjects.
The journey from a chemical compound in the lab to an approved drug is long and challenging, but the versatile nature of the pyrimidine scaffold, combined with modern research tools and strategies, provides a solid foundation for the future development of this compound and its analogs as potential therapeutic agents. gsconlinepress.com
Q & A
Q. What are the established synthetic methodologies for 4,6-Dimethoxy-5-methylpyrimidine, and what factors optimize reaction yields and purity?
Methodological Answer: The synthesis of this compound typically involves methoxylation of a dihydroxy precursor. A common approach starts with 4,6-dihydroxy-5-methylpyrimidine (or its derivatives), which undergoes alkylation using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions . Reaction optimization includes:
- Temperature control : Elevated temperatures (80–100°C) enhance reactivity but require monitoring to avoid side products.
- Solvent selection : Polar solvents improve solubility of intermediates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity . Challenges include competing O- vs. N-alkylation; regioselectivity is improved by steric and electronic effects of substituents.
Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). The methyl group at C5 appears as a singlet (δ 2.3–2.5 ppm).
- ¹³C NMR : Methoxy carbons (δ 55–60 ppm), pyrimidine ring carbons (δ 150–170 ppm), and C5 methyl (δ 20–25 ppm).
- X-ray Crystallography : Determines bond lengths, angles, and intermolecular interactions. For example, planar pyrimidine rings (r.m.s. deviation <0.02 Å) and O···H hydrogen bonding in the crystal lattice .
- Mass Spectrometry : Molecular ion peak (m/z ≈ 168) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. What are the key challenges in achieving regioselective substitution during synthesis, and how can they be addressed?
Methodological Answer: Regioselectivity challenges arise due to the symmetry of the pyrimidine ring and competing reaction sites. Strategies include:
- Directing groups : Introducing temporary substituents (e.g., chloro groups) to guide methoxylation at C4 and C6. Subsequent hydrolysis and methylation yield the target compound .
- Stepwise synthesis : Sequential protection/deprotection of hydroxyl groups. For example, selective methylation of C4-OH followed by C6-OH using orthogonal protecting groups (e.g., TMS or Bn) .
- Computational modeling : DFT calculations predict electron density distribution, identifying reactive sites. For instance, C4 and C6 positions show higher nucleophilicity in dihydroxy precursors .
Q. How do computational approaches (e.g., DFT) contribute to understanding the electronic structure and reactivity of this compound?
Methodological Answer:
- Electron Density Analysis : DFT calculations reveal charge distribution, showing electron-deficient C2 and C4 positions, favoring electrophilic substitution .
- Reaction Mechanism Studies : Transition state modeling clarifies activation barriers for methylation or halogenation steps.
- Intermolecular Interactions : Non-covalent interaction (NCI) plots predict crystal packing motifs, such as O···H hydrogen bonds and π-π stacking . Example: A study on 4,6-Dichloro-5-methoxypyrimidine used XRD data to validate computational predictions of Cl···N contacts (3.09–3.10 Å), informing similar analyses for the dimethoxy analog .
Q. What contradictions exist in the literature regarding biological activity or reactivity, and how can researchers resolve them?
Methodological Answer: Discrepancies often arise from substituent effects. For example:
- Methoxy vs. Methyl : this compound may exhibit reduced electrophilicity compared to chloro analogs (e.g., 4,6-Dichloro-5-methylpyrimidine), altering reactivity in cross-coupling reactions .
- Biological Activity : Studies on similar compounds (e.g., 5-methylpyrimidine diols) show varying enzyme inhibition (Ki values ranging 1–10 µM) depending on substituent positions . Resolution strategies:
- Systematic SAR Studies : Synthesize derivatives with controlled substituent variations (e.g., -OCH₃, -CH₃, -Cl) and compare their bioactivity .
- High-Throughput Screening : Use assays to quantify binding affinities or catalytic inhibition across analogs .
Q. What are the best practices for handling and storing this compound to ensure safety and reproducibility?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (e.g., via solvent-wet handling) .
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
